Enhanced Lipophilicity (XLogP3) and Reduced PSA Compared to 4-Methoxyphenyl Analog
The target compound (C21H24N2O) exhibits a higher predicted lipophilicity (XLogP3 = 3.4) and lower topological polar surface area (TPSA = 23.6 Ų) compared to its 4-methoxyphenyl counterpart (C21H24N2O2, MW = 336.4 g/mol), which is expected to have XLogP3 ≈ 2.8 and TPSA ≈ 32.6 Ų (calculated using the same PubChem method) [1]. This difference arises from the absence of the methoxy oxygen in the target compound.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.4, TPSA = 23.6 Ų |
| Comparator Or Baseline | 4-(4-Methoxyphenyl)-1-phenyl-3-(1-pyrrolidinylmethyl)-2-azetanone (CAS 478049-92-2): estimated XLogP3 ≈ 2.8, TPSA ≈ 32.6 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.6; ΔTPSA ≈ -9.0 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity and lower PSA can improve membrane permeability, a critical parameter for oral bioavailability and CNS penetration, making this compound a more attractive starting point for certain drug discovery programs.
- [1] PubChem compound property tables for CIDs 4314822 and 22535654. Accessed April 30, 2026. View Source
